2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C6H8F2N2O3. It is characterized by the presence of two fluorine atoms and an imidazolidinone ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid typically involves the reaction of a fluorinated precursor with an imidazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinone compounds .
Scientific Research Applications
2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The imidazolidinone ring also plays a crucial role in its activity by stabilizing the compound’s structure and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxoimidazolidin-1-yl)propanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)butanoic acid: Similar structure but with an additional carbon atom, leading to variations in its chemical behavior.
Uniqueness
2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity to target molecules, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C6H8F2N2O3 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H8F2N2O3/c7-6(8,4(11)12)3-10-2-1-9-5(10)13/h1-3H2,(H,9,13)(H,11,12) |
InChI Key |
ZHOIEZZWTWEZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.